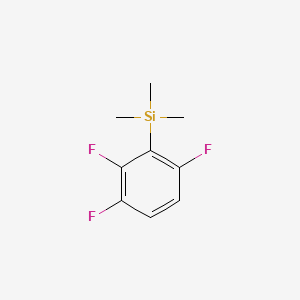

Trimethyl(2,3,6-trifluorophenyl)silane

Description

Trimethyl(2,3,6-trifluorophenyl)silane is an organosilicon compound featuring a trifluorophenyl group substituted at the 2, 3, and 6 positions, bonded to a trimethylsilane moiety. Organosilanes with fluorinated aromatic groups are critical in agrochemical and pharmaceutical applications due to their electronic and steric properties, which enhance biological activity and metabolic stability .

Properties

Molecular Formula |

C9H11F3Si |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

trimethyl-(2,3,6-trifluorophenyl)silane |

InChI |

InChI=1S/C9H11F3Si/c1-13(2,3)9-7(11)5-4-6(10)8(9)12/h4-5H,1-3H3 |

InChI Key |

ADAHFPPDMFWXOB-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=C(C=CC(=C1F)F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Trimethyl(2,3,6-trifluorophenyl)silane

General Synthetic Approach

The preparation of this compound generally involves the formation of a carbon-silicon bond between a trifluorophenyl precursor and a trimethylsilyl moiety. The key synthetic strategies include:

- Nucleophilic aromatic substitution of trifluorophenyl halides with trimethylsilyl reagents.

- Metal-mediated coupling reactions involving organometallic intermediates.

- Direct silylation using chlorosilanes in the presence of bases or metal catalysts.

Detailed Preparation via Metal-Potassium Mediated Reaction (Patent CN106117258A)

One of the most efficient and high-yielding methods for preparing trifluoromethyl(trimethyl)silane derivatives, including this compound analogs, involves a two-step process under inert atmosphere conditions:

| Step | Description | Conditions | Yield (%) |

|---|---|---|---|

| A | React metallic potassium with styrene and hexamethyldisiloxane in dry toluene under argon shield. | Molar ratio K:styrene:hexamethyldisiloxane = 1:1-2:1-2; Temperature 40-80 °C; 1-2 hours. | - |

| B | Add trimethylchlorosilane to the reaction mixture at low temperature and pass fluoroform gas. | Temperature -45 to -85 °C; molar ratio trimethylchlorosilane:K = 1:1-1.5; reaction time 1-3 h. | 80-86 |

- Metallic potassium is completely dissolved in toluene with styrene and hexamethyldisiloxane.

- The reaction mixture is cooled to subzero temperatures before addition of trimethylchlorosilane.

- Fluoroform gas is passed through the mixture to facilitate trifluoromethylation.

- After reaction completion, the mixture is washed with water to remove solids and impurities.

- The organic layer is isolated and purified by distillation to yield the final silane product.

Example Data from Embodiments:

| Embodiment | Toluene (g) | Metallic Potassium (g, mol) | Styrene (g, mol) | Hexamethyldisiloxane (g, mol) | Trimethylchlorosilane (g, mol) | Fluoroform (g, mol) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 300 | 39 (1) | 104 (1) | 161 (1) | 108 (1) | 70 (1) | 80.5 |

| 2 | 150 | 19.5 (0.5) | 65 (0.625) | 161 (1) | 54 (0.5) | 35 (0.5) | 84 |

| 3 | 160 | 19.5 (0.5) | 78 (0.75) | 120.75 (0.75) | 54 (0.5) | 35 (0.5) | 86 |

This method is notable for its simplicity, low cost, high yield, and environmental safety due to the use of mild conditions and relatively non-toxic reagents.

Alternative Synthetic Routes

Reaction of Trifluorophenyl Halides with Trimethylsilyl Chloride

A common laboratory-scale method involves the reaction of 2,3,6-trifluorophenyl halides (such as bromide or iodide) with trimethylsilyl chloride in the presence of a base like potassium carbonate or a metal catalyst. The general reaction scheme is:

$$

\text{2,3,6-trifluorophenyl halide} + \text{(CH}3)3\text{SiCl} \xrightarrow[\text{Base}]{\text{Solvent, Heat}} \text{this compound} + \text{HX}

$$

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Base: Potassium carbonate or cesium fluoride.

- Temperature: Reflux or elevated temperatures (80-120 °C).

- Reaction time: Several hours to overnight.

This method provides moderate to good yields and is widely used for synthesizing various substituted arylsilanes.

Organolithium or Grignard Reagent Route

This approach involves the formation of an organolithium or Grignard reagent from 2,3,6-trifluorophenyl halide, followed by reaction with chlorotrimethylsilane:

- Preparation of 2,3,6-trifluorophenyl lithium or magnesium bromide via halogen-metal exchange.

- Reaction with trimethylchlorosilane to afford the desired silane.

- Low temperature (-78 °C) for lithiation.

- Quenching with chlorotrimethylsilane.

- Workup and purification by extraction and distillation.

This route is effective but requires stringent moisture-free conditions and careful temperature control.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Scalability |

|---|---|---|---|---|

| Potassium-mediated reaction with fluoroform (Patent CN106117258A) | High yield, simple, environmentally friendly | Requires handling of metallic potassium and fluoroform gas | 80-86 | High (industrial feasible) |

| Reaction of trifluorophenyl halide with trimethylsilyl chloride | Straightforward, uses common reagents | Moderate yields, longer reaction times | 60-75 | Moderate |

| Organolithium/Grignard reagent route | Versatile, well-established in research labs | Sensitive to moisture, requires low temperature | 70-85 | Limited by reagent handling |

Summary of Research Findings

- The potassium-mediated method with styrene, hexamethyldisiloxane, and fluoroform gas under argon atmosphere provides a robust, high-yielding synthetic route to trifluoromethyl(trimethyl)silanes, applicable to various trifluorophenyl derivatives including the 2,3,6-isomer.

- Traditional halide displacement reactions with trimethylsilyl chloride remain useful for laboratory-scale synthesis but may suffer from lower yields and longer reaction times.

- Organometallic routes provide flexibility but require careful control of reaction conditions and are less suited for large-scale production.

- Purification typically involves aqueous washing to remove inorganic salts followed by distillation or chromatography to isolate the pure silane.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2,3,6-trifluorophenyl)silane undergoes various types of chemical reactions, including:

Substitution Reactions: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace one of the hydrogen atoms on the aromatic ring.

Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding silanes.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) can oxidize the silicon atom, leading to the formation of silanols.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.

Major Products Formed

Substitution: Brominated or nitrated derivatives of this compound.

Reduction: Corresponding silanes with reduced silicon centers.

Oxidation: Silanols and other oxidized silicon-containing compounds.

Scientific Research Applications

Trimethyl(2,3,6-trifluorophenyl)silane has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the synthesis of fluorinated aromatic compounds.

Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals and agrochemicals.

Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals, including advanced materials and coatings.

Mechanism of Action

The mechanism of action of Trimethyl(2,3,6-trifluorophenyl)silane involves its ability to participate in various chemical reactions due to the presence of the trifluorophenyl group and the silicon atom. The trifluorophenyl group enhances the compound’s reactivity towards electrophiles and nucleophiles, while the silicon atom can undergo oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Effects on Fungicidal Activity

| Substituent | Relative Activity (Ascomycetes/Basidiomycetes) | Key Reference |

|---|---|---|

| 2-TMS | High | |

| 2-CF₃ | High | |

| 2-I | Moderate-High | |

| 2-iPr | Very High |

Structural Analogs and Their Properties

(a) Trimethyl(pentafluorophenyl)silane

- Structure : Pentafluorophenyl group (all five positions fluorinated).

- Reactivity : Reacts with carbonyl compounds under fluoride ion catalysis to form fluorinated ethers (yields: 26–29%) .

- Applications : Intermediate in synthesizing fluorinated aromatic ethers.

(b) Trimethyl(2,3,5,6-tetrafluorophenyl)silane

- Structure : Tetrafluorophenyl group (2,3,5,6 positions fluorinated).

- Synthesis : Prepared via halogen exchange using SbF₃ and phenyltrichlorosilane .

- Applications: Potential use in materials science due to enhanced electronic properties.

(c) (3-Chlorophenyl)trimethylsilane

- Structure : Chlorine substituent at the meta position.

- Physicochemical Properties : logP = 2.885 (indicative of moderate hydrophobicity) .

- Comparison : Less electronegative than fluorinated analogs, reducing reactivity in electron-deficient systems.

Table 2: Physical and Chemical Properties of Selected Silanes

*Estimated based on molecular formula C₉H₁₀F₃Si.

Key Research Findings

Substituent Position Matters : Fluorine at the 2,3,6 positions optimizes steric and electronic effects compared to 3,4,5-trifluorophenyl derivatives .

Safety Profile : (Trifluoromethyl)trimethylsilane requires stringent safety measures (e.g., physician consultation upon exposure) , suggesting similar precautions for the target compound.

Biological Activity

Trimethyl(2,3,6-trifluorophenyl)silane is a silicon-containing compound with significant implications in various fields, particularly in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules has been shown to enhance biological activity, making fluorinated compounds a focal point in drug development. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C9H9F3Si

- Molecular Weight : 210.24 g/mol

- CAS Number : 215874-86-5

- Structure : The compound features a trifluoromethyl group attached to a phenyl ring and is characterized by its silane functional group.

Biological Activity Overview

The biological activity of this compound is largely attributed to its interactions with various biological targets. Research indicates its potential role in modulating enzyme activities and influencing cell signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential inhibition of specific kinases involved in cancer pathways. |

| Antioxidant Properties | May exhibit antioxidant effects through modulation of reactive oxygen species (ROS). |

| Cytotoxicity | Exhibits cytotoxic effects on certain cancer cell lines in vitro. |

| Neuroprotective Effects | Potential neuroprotective effects through modulation of GABA receptors. |

- Enzyme Inhibition : this compound has been shown to inhibit key enzymes involved in tumor growth and proliferation. For instance, it may target the MAPK pathway, which is crucial for cell division and survival.

- Reactive Oxygen Species Modulation : The compound's structure allows it to interact with free radicals, potentially reducing oxidative stress in cells. This property is particularly beneficial in neurodegenerative diseases where oxidative damage is prevalent.

- GABA Receptor Interaction : Preliminary studies suggest that this compound may interact with GABA receptors, enhancing inhibitory neurotransmission and offering neuroprotective benefits.

Case Studies

Several case studies have explored the biological implications of fluorinated compounds similar to this compound:

- Study 1 : A study on a related trifluoromethyl compound demonstrated significant inhibition of cancer cell proliferation through the suppression of the MAPK signaling pathway. The results indicated that compounds with trifluoromethyl groups could serve as effective anticancer agents.

- Study 2 : Research involving neuroprotective agents highlighted the potential use of fluorinated silanes in treating conditions like Alzheimer's disease by modulating GABAergic signaling pathways.

Research Findings

Recent findings have underscored the importance of fluorine in enhancing the biological properties of organic compounds:

- Anticancer Activity : In vitro assays have shown that this compound exhibits low micromolar cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for further development.

- Neuroprotective Potential : Experiments conducted on neuronal cultures revealed that the compound could significantly reduce cell death induced by beta-amyloid peptides, suggesting its role in neuroprotection.

Q & A

Q. What are the standard synthetic routes for Trimethyl(2,3,6-trifluorophenyl)silane, and how do reaction conditions influence yield?

The compound is typically synthesized via Grignard or organometallic reactions. For example, reacting 2,3,6-trifluorophenylmagnesium bromide with trimethylchlorosilane in anhydrous tetrahydrofuran (THF) under inert conditions yields the product . Key parameters include:

- Temperature : Maintaining 0–5°C during reagent addition minimizes side reactions.

- Solvent purity : Anhydrous THF prevents hydrolysis of the silyl chloride.

- Catalyst : Use of Lewis acids (e.g., BF₃·OEt₂) enhances electrophilic substitution efficiency. Yields exceeding 70% are achievable with optimized stoichiometry (1:1.2 molar ratio of aryl Grignard to trimethylchlorosilane) .

Q. How does the fluorine substitution pattern on the phenyl ring affect the compound’s physicochemical properties?

The 2,3,6-trifluoro substitution creates a sterically hindered and electron-deficient aromatic system. Key effects include:

- Electron-withdrawing effects : Fluorine atoms reduce electron density at the silicon-phenyl bond, increasing susceptibility to nucleophilic attack.

- Steric hindrance : Ortho-fluorine groups impede access to the silicon center, moderating reaction rates in cross-coupling applications . Comparative data with analogs (e.g., pentafluorophenylsilane) show reduced Lewis acidity but enhanced thermal stability (decomposition >250°C) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹⁹F NMR : Identifies fluorine environments (δ −110 to −145 ppm for aromatic fluorines).

- ²⁹Si NMR : Peaks near δ 10–15 ppm confirm trimethylsilyl groups.

- GC-MS : Monitors purity and detects byproducts (e.g., disilylation adducts) .

Advanced Research Questions

Q. How does this compound compare to analogs in fluorinated silane reactivity?

Reactivity trends correlate with fluorine substitution patterns (Table 1):

| Compound | Fluorine Substituents | Reactivity with Nucleophiles | Thermal Stability |

|---|---|---|---|

| Trimethyl(4-fluorophenyl)silane | 1 F | Low | Moderate (~200°C) |

| This compound | 3 F | Moderate | High (>250°C) |

| Trimethyl(pentafluorophenyl)silane | 5 F | High | Moderate (~220°C) |

| The trifluoro derivative balances reactivity and stability, making it ideal for iterative synthesis . |

Q. What strategies resolve contradictions in reported cytotoxicity data for this compound?

Discrepancies in cytotoxicity studies (e.g., IC₅₀ ranging from 10–100 μM) may arise from:

- Cell line variability : Test in multiple lines (e.g., HeLa, HEK293) to assess specificity.

- Solubility limits : Use DMSO stocks <0.1% to avoid solvent interference.

- Metabolic activation : Pre-treat cells with cytochrome P450 inhibitors to isolate parent compound effects .

Q. How can computational methods predict reaction pathways involving this compound?

Density Functional Theory (DFT) simulations reveal:

Q. What role does this compound play in synthesizing fluorinated polymers for organic electronics?

As a monomer, it enables:

- Side-chain fluorination : Enhances dielectric properties in poly(silyl ethers).

- Crosslinking : UV-initiated radical polymerization produces thermally stable networks (Tg > 150°C) .

Methodological Guidance

Q. How to optimize experimental protocols for silane-mediated coupling reactions?

- Catalyst screening : Test Pd(0)/Pd(II) systems (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings.

- Solvent selection : Use toluene for high-temperature reactions (>100°C) to prevent desilylation.

- Workup : Quench with aqueous NH₄F to precipitate silicon byproducts .

Q. What analytical controls ensure reproducibility in biological studies?

- Batch consistency : Characterize each batch via ¹H/¹⁹F NMR and HPLC (purity >95%).

- Positive controls : Include known cytotoxic agents (e.g., cisplatin) for assay validation .

Data Contradiction Analysis

Q. Why do some studies report high catalytic activity while others note inefficiency?

Divergent results stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.